1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride
Beschreibung
IUPAC Nomenclature and Structural Isomerism
The compound is systematically named 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride , reflecting its core structure of a piperazine linked to a substituted pyrazole ring. The IUPAC name adheres to hierarchical nomenclature rules, prioritizing the parent piperazine moiety and describing the pyrazole substituent as a 1,3,5-trimethyl-1H-pyrazol-4-yl group.
The pyrazole ring contains three methyl substituents at positions 1, 3, and 5, with the hydrogen atom retained on the nitrogen at position 1 (1H-pyrazol-4-yl). This substitution pattern eliminates positional isomerism due to the fixed methyl groups. Structural isomerism is further constrained by the rigid piperazine linkage at position 4 of the pyrazole ring, which precludes alternative attachment sites.
| Component | Description |
|---|---|
| Parent Piperazine | A six-membered ring with two secondary amine groups at positions 1 and 4. |
| Pyrazole Substituent | A five-membered aromatic ring with nitrogen atoms at positions 1 and 2. |
| Substituents | Methyl groups at pyrazole positions 1, 3, and 5; hydrogen retained at N1. |
Tautomerism in pyrazoles typically involves proton migration between nitrogen atoms, but the 1,3,5-trimethyl substitution stabilizes the 1H-tautomer, making alternative forms negligible. This structural rigidity ensures a single predominant conformation in solution and solid states.
Molecular Formula and Stoichiometric Analysis
The molecular formula C₁₀H₂₀Cl₂N₄ corresponds to a piperazine core (C₄H₁₀N₂) bonded to a 1,3,5-trimethylpyrazole (C₆H₁₀N₂) and two hydrochloric acid molecules (HCl). The molar mass is calculated as 267.2 g/mol (Table 1).
| Component | Formula | Contribution |
|---|---|---|
| Pyrazole Core | C₃H₃N₂ | C₃H₃N₂ |
| Three Methyl Groups | 3×CH₃ | C₃H₉ |
| Piperazine | C₄H₁₀N₂ | C₄H₁₀N₂ |
| Two HCl Molecules | 2×HCl | 2H₂Cl₂ |
| Total | C₁₀H₂₀Cl₂N₄ | C₁₀H₂₀Cl₂N₄ |
The compound’s stoichiometry reflects a 1:1 ratio of the piperazine-pyrazole complex to HCl, forming a dihydrochloride salt. This is consistent with the protonation of both nitrogen atoms in the piperazine ring.
Salt Formation Mechanism: Protonation Sites and Counterion Interactions
The dihydrochloride salt forms through the protonation of the piperazine’s secondary amine groups by hydrochloric acid. Each nitrogen in the piperazine ring accepts a proton, generating two ammonium ions (NH₃⁺), while chloride ions (Cl⁻) act as counterions to balance the charge (Figure 1).
| Protonation Site | Interaction Type | Counterion Role |
|---|---|---|
| Piperazine N1 | Covalent bonding (NH⁺) | Electrostatic stabilization |
| Piperazine N4 | Covalent bonding (NH⁺) | Charge neutralization |
| Cl⁻ Ions | Ionic interactions | Solubility enhancement |
The salt formation is driven by the basicity of piperazine’s nitrogen atoms, which have pKa values of ~9.7 and ~5.4 for the first and second protonation steps, respectively. The chloride ions interact via Coulombic forces, stabilizing the ammonium centers and improving solubility in polar solvents.
Eigenschaften
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-8-10(9(2)13(3)12-8)14-6-4-11-5-7-14;;/h11H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZXTGSPJQBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 230.74 g/mol. Its structure features a piperazine ring linked to a 1,3,5-trimethyl-1H-pyrazole moiety, which is crucial for its biological interactions. The unique trimethyl substitution pattern on the pyrazole ring enhances its reactivity and interaction with biological targets.
Research indicates that 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride interacts with various biological receptors and enzymes. These interactions are primarily mediated through:
- Nucleophilic Substitution Reactions : The nitrogen atoms in the piperazine ring can participate in nucleophilic substitutions, allowing the compound to engage with electrophilic sites on biological macromolecules.
- Binding Affinity : The compound's structural features enable it to bind effectively to specific receptors, potentially influencing signaling pathways involved in various physiological processes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride. For instance:
- Antibacterial Studies : In vitro assays have shown that related pyrazole compounds exhibit significant antibacterial activity against multi-drug resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii. These compounds demonstrated a marked reduction in bacterial growth over time .
Anticancer Potential
Pyrazole derivatives have been recognized for their anticancer properties. Research has indicated that certain pyrazoles can induce cytotoxic effects in cancer cell lines:
- Cell Line Studies : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), specific pyrazole derivatives displayed promising cytotoxicity. When combined with traditional chemotherapy agents like doxorubicin, these compounds showed enhanced efficacy, suggesting potential for use in combination therapies .
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride is being explored for its potential as a pharmaceutical agent. The piperazine moiety is known for its versatility in drug design, particularly in developing anxiolytic and antidepressant medications.
- Case Study : Research has indicated that derivatives of piperazine can exhibit selective serotonin reuptake inhibition, which is crucial for treating depression and anxiety disorders. The incorporation of the trimethylpyrazole group may enhance the binding affinity to serotonin receptors.
Neuropharmacology
The compound's structure suggests it could interact with various neurotransmitter systems. Studies are ongoing to evaluate its effects on dopaminergic and serotonergic pathways.
- Research Findings : Preliminary studies have shown that similar compounds can modulate dopamine release, which is essential for treating conditions like schizophrenia and Parkinson's disease.
Biochemical Research
In biochemical applications, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride can serve as a tool for studying enzyme interactions and protein-ligand binding.
- Application Example : It can be used in assays to investigate the effects of small molecules on enzyme activity or receptor binding, providing insights into metabolic pathways or drug mechanisms.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride)
- Structure : Features a 2,3,4-trimethoxybenzyl group attached to piperazine.
- Applications : Used as a cardioprotective agent to improve myocardial metabolism .
- Key Differences : Unlike the trimethylpyrazole group in the target compound, the trimethoxybenzyl substituent in Trimetazidine confers distinct electronic properties, reducing mutagenicity risks associated with nitrosation (a concern for some piperazine derivatives) .
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine Dihydrochloride
- Structure : Contains a methyloxazole substituent instead of pyrazole.
- Physicochemical Properties : Lower molecular weight (217.7 g/mol vs. 343.3 g/mol for the target compound) and altered lipophilicity due to the oxazole ring .
- Biological Relevance : Oxazole derivatives are less commonly associated with anticancer activity compared to pyrazoles, which are prominent in kinase inhibitors .
1-(3-Chloropropyl)piperazine Dihydrochloride
- Safety Profile : Higher reactivity raises toxicity concerns, as chlorinated intermediates may form mutagenic byproducts under physiological conditions .
1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine Hydrochloride
- Structure : Differs in pyrazole substitution (1,3-dimethyl vs. 1,3,5-trimethyl).
Comparative Data Table
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride typically involves:
- Construction of the substituted pyrazole ring.
- Coupling or substitution reaction to attach the pyrazolyl group to the piperazine nitrogen.
- Formation of the dihydrochloride salt for isolation and purification.
The key challenge in synthesis lies in efficient formation of the pyrazole ring with the correct substitution pattern and subsequent selective N-alkylation or N-arylation of piperazine.
Reported Preparation Methods
Condensation and Cyclization Approach
A common approach involves condensation of suitable β-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring, followed by coupling with piperazine.
- Step 1: React 1,3-dicarbonyl precursor with hydrazine or substituted hydrazine to form the 1,3,5-trimethylpyrazole intermediate.
- Step 2: Nucleophilic substitution or coupling of the pyrazole intermediate with piperazine under controlled conditions.
- Step 3: Conversion to dihydrochloride salt by treatment with hydrochloric acid.
This method is widely used due to the availability of starting materials and relatively mild conditions.
Use of Protecting Groups and Cyclization Reagents
Patents describing similar pyrazolyl-piperazine compounds (notably with phenyl substitution) describe the use of protecting groups (e.g., tert-butoxycarbonyl) on piperazine nitrogen atoms to control regioselectivity during cyclization and substitution steps.
- Cyclization reagents such as Lawesson's reagent or Belleau reagent are employed to facilitate ring closure without harsh conditions.
- Organic bases like pyridine or triethylamine are used to neutralize acidic by-products and promote reaction progression.
- Water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate are added to maintain optimal reaction conditions.
These methods avoid the use of highly toxic reagents like phosphorus oxychloride or tetraphosphorus decasulfide, improving safety and scalability.
Industrial-Scale Considerations
- The synthesis avoids reagents with severe toxicity and environmental hazards.
- Reaction yields are typically high (80-90%) with careful control of temperature (40-60 °C) and pH neutralization steps.
- Solvent removal under reduced pressure and recrystallization from solvents like methylene dichloride or ethyl acetate are used for purification.
- Salt formation is achieved by treatment with hydrochloric acid in solvents such as ethyl acetate, followed by filtration and washing steps.
Detailed Example of a Preparation Procedure (Adapted from Related Pyrazolyl Piperazine Syntheses)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | React 1-acetoacetyl-4-tert-butoxycarbonyl piperazine (4.89 mol) with phenylhydrazine (4.89 mol) in ethanol with sodium sulfate at 75-85 °C reflux for 2-3 h | Formation of pyrazole intermediate (protected) | - |
| 2 | Add Lawesson reagent (2.47 mol), tetrahydrofuran (THF), pyridine; stir at 50-55 °C overnight | Cyclization and condensation | 87 |
| 3 | Remove protecting group by stirring in saturated HCl/ethyl acetate at room temperature overnight | Deprotection to free amine | 86 |
| 4 | Isolate dihydrochloride salt by filtration, washing, and drying | Final purification | - |
Note: This example is for a phenyl-substituted pyrazolyl piperazine but illustrates the general approach and reagents relevant for the trimethyl analog.
Reaction Mechanism Insights
- The initial condensation forms the pyrazole ring via nucleophilic attack of hydrazine on the β-dicarbonyl compound.
- Cyclization reagents (Lawesson's reagent, Belleau reagent) facilitate ring closure by converting keto groups into thioketo intermediates, enhancing reactivity.
- Protecting groups on piperazine nitrogen prevent side reactions and ensure selective substitution.
- Acidic deprotection and salt formation stabilize the final compound for isolation.
Comparative Analysis of Preparation Methods
| Feature | Traditional Phosphorus Oxychloride Method | Improved Condensation with Lawesson Reagent |
|---|---|---|
| Toxicity | High (POCl3 is highly toxic) | Lower (Lawesson reagent less toxic) |
| Reaction Yield | Low | High (up to 90%) |
| Industrial Scalability | Poor | Good |
| Environmental Impact | High waste and hazardous | Reduced waste, environmentally friendly |
| Reaction Conditions | Harsh (high temp, toxic reagents) | Mild (40-60 °C, safer reagents) |
The improved methods are preferred for industrial production due to better safety, yield, and environmental profile.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Notes |
|---|---|---|
| 1-Acetoacetyl-piperazine | Starting material | Provides keto group for pyrazole ring |
| Phenylhydrazine | Pyrazole ring formation | Can be substituted for trimethylhydrazine |
| Lawesson Reagent | Cyclization reagent | Converts keto to thioketo intermediate |
| Belleau Reagent | Alternative cyclization reagent | Similar function to Lawesson reagent |
| Pyridine / Triethylamine | Organic base | Neutralizes acid by-products |
| Anhydrous Sodium Sulfate | Water-retaining agent | Maintains dry reaction conditions |
| Hydrochloric Acid | Salt formation | Produces dihydrochloride salt |
| Solvents (THF, Ethanol, Methylene Dichloride) | Reaction medium and purification | Choice depends on step and solubility |
Research Findings and Practical Notes
- Avoidance of highly toxic reagents like phosphorus oxychloride and tetraphosphorus decasulfide is critical for safer and more sustainable synthesis.
- Protecting groups on piperazine nitrogen improve regioselectivity and yield.
- Reaction temperature control (40-60 °C) and pH neutralization are essential for optimal product formation.
- The dihydrochloride salt form enhances compound stability and facilitates purification.
- Reported yields for intermediate and final products range from 80% to 90%, indicating efficient processes suitable for scale-up.
Q & A
Q. What are the optimal synthetic routes for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 1,3,5-trimethylpyrazole derivatives and piperazine precursors. A common approach includes:
- Step 1: React 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate acetamide derivative .
- Step 2: Perform amine coupling using piperazine under reflux conditions in tetrahydrofuran (THF) or dichloromethane (DCM), with sonication to homogenize the reaction mixture .
- Step 3: Purify the product via reversed-phase column chromatography (acetonitrile/water with 0.1% TFA) to isolate the dihydrochloride salt .
Key Considerations: Optimize reaction time (2–4 hours) and temperature (40–70°C) to minimize side products .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy: Use and NMR in DMSO-d6 to confirm the pyrazole and piperazine moieties. Key signals include methyl groups (~2.3 ppm) and aromatic protons (~6.8–8.2 ppm) .
- LC/MS: Employ electrospray ionization (ESI) in positive mode with a C18 column. The molecular ion [M+H] should align with the theoretical mass (e.g., ~328.16 g/mol for analogous structures) .
- Elemental Analysis: Validate purity (>95%) via combustion analysis for C, H, N, and Cl content .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Storage Conditions: Store in sealed containers at –20°C in a dry, inert atmosphere to prevent hydrolysis of the dihydrochloride salt .
- Stability Tests: Monitor degradation under accelerated conditions (40°C/75% relative humidity) using HPLC. Hydrolysis products may include free piperazine or pyrazole derivatives .
- pH Sensitivity: Avoid exposure to strong bases (pH >9), which can deprotonate the hydrochloride salt, reducing solubility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation: Cross-reference bioactivity assays (e.g., enzyme inhibition, receptor binding) with standardized protocols (e.g., IC50 measurements under identical buffer conditions) .
- Batch Analysis: Compare purity levels (via HPLC) across studies, as impurities >2% can skew activity results .
- Mechanistic Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding constants and rule off-target effects .
Q. What computational methods predict the reactivity and regioselectivity of this compound in nucleophilic reactions?
Methodological Answer:
- Quantum Chemical Calculations: Apply density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways and identify electrophilic centers on the pyrazole ring .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DCM vs. THF) on reaction rates using packages like GROMACS .
- Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) for functionalization .
Q. How can experimentalists design studies to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Knockout Models: Use CRISPR-Cas9 to silence putative target enzymes (e.g., phosphoglycerate dehydrogenase) and assess changes in compound efficacy .
- Isotopic Labeling: Synthesize -labeled analogs to track metabolic fate via mass spectrometry imaging (MSI) .
- Kinetic Profiling: Perform time-resolved assays (e.g., stopped-flow spectroscopy) to measure binding kinetics and identify rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
